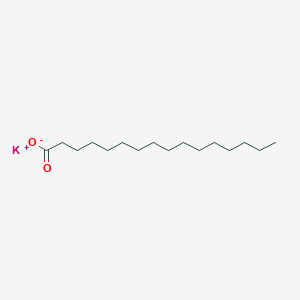
potassium;hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hexadecanoate, also known as potassium palmitate, is the potassium salt of hexadecanoic acid, a saturated fatty acid. It appears as a white or off-white powder and is soluble in water, alcohol, and ether. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium hexadecanoate can be synthesized through the neutralization of hexadecanoic acid with potassium hydroxide. The reaction typically involves dissolving hexadecanoic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of potassium hexadecanoate and water.
Industrial Production Methods
In industrial settings, potassium hexadecanoate is produced on a larger scale using similar neutralization reactions. The process involves the continuous addition of hexadecanoic acid and potassium hydroxide in a controlled environment to ensure consistent product quality. The resulting potassium hexadecanoate is then purified and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium hexadecanoate undergoes various chemical reactions, including:
Oxidation: Potassium hexadecanoate can be oxidized to produce hexadecanedioic acid.
Reduction: It can be reduced to form hexadecanol.
Substitution: The carboxylate group in potassium hexadecanoate can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Hexadecanedioic acid
Reduction: Hexadecanol
Substitution: Various substituted hexadecanoates depending on the electrophile used
Applications De Recherche Scientifique
Potassium hexadecanoate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its surfactant properties.
Mécanisme D'action
The mechanism of action of potassium hexadecanoate involves its interaction with lipid membranes and proteins. As a surfactant, it can disrupt lipid bilayers, leading to changes in membrane permeability. Additionally, potassium hexadecanoate can interact with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and as a reagent in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium hexadecanoate: Similar in structure but with sodium as the counterion.
Calcium hexadecanoate: Contains calcium instead of potassium.
Magnesium hexadecanoate: Contains magnesium as the counterion.
Uniqueness
Potassium hexadecanoate is unique due to its specific interactions with lipid membranes and proteins, which are influenced by the potassium ion. This makes it particularly useful in applications where these interactions are critical, such as in drug delivery systems and biochemical research.
Propriétés
IUPAC Name |
potassium;hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














